(5-Bromo-benzo[b]thiophen-2-yl)-methanol is a chemical compound characterized by the presence of a bromine atom on the benzo[b]thiophene ring, along with a hydroxymethyl group. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized from 5-bromo-benzo[b]thiophene-2-carboxylic acid through a series of chemical reactions, primarily involving reduction and functional group transformations. The synthesis has been documented in various chemical databases and publications, indicating its relevance in synthetic organic chemistry .
(5-Bromo-benzo[b]thiophen-2-yl)-methanol falls under the category of benzo[b]thiophene derivatives, which are known for their diverse biological activities. It is classified as an organic compound with specific applications in pharmaceuticals and materials science due to its structural properties.
The synthesis of (5-Bromo-benzo[b]thiophen-2-yl)-methanol typically involves the following steps:
The molecular structure of (5-Bromo-benzo[b]thiophen-2-yl)-methanol can be represented as follows:
The compound's molecular weight is approximately 239.13 g/mol, and it has distinct physical properties that can be analyzed using spectroscopic methods such as NMR and mass spectrometry.
(5-Bromo-benzo[b]thiophen-2-yl)-methanol can undergo various chemical reactions, including:
The reactions are typically facilitated under mild conditions and can yield various derivatives that may possess enhanced biological activity or different physical properties .
The mechanism of action for (5-Bromo-benzo[b]thiophen-2-yl)-methanol primarily revolves around its interactions at the molecular level, which may include:
Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties .
Relevant data on melting points, boiling points, and spectral characteristics can be obtained from specialized chemical databases such as PubChem or ChemSpider .
(5-Bromo-benzo[b]thiophen-2-yl)-methanol has several scientific uses:
Benzo[b]thiophene represents a privileged scaffold in medicinal chemistry, with its integration into pharmaceuticals evolving significantly since the late 20th century. Early drug candidates exploited the planar, aromatic structure of benzo[b]thiophene for DNA intercalation or enzyme inhibition. The scaffold gained prominence with the development of raloxifene, a benzo[b]thiophene-based selective estrogen receptor modulator (SERM) approved for osteoporosis and breast cancer prevention [10]. This breakthrough highlighted the scaffold's capacity for target-specific interactions while maintaining favorable pharmacokinetic profiles.
The introduction of halogen atoms, particularly bromine at the C5 position, marked a strategic advancement. As exemplified by 5-bromobenzothiophene (CAS 4923-87-9), bromination enhances molecular weight and lipophilicity (cLogP = 3.52), optimizing membrane permeability and bioavailability [3]. Concurrently, the hydroxymethyl (-CH₂OH) functionalization at C2 emerged as a critical pharmacophore for hydrogen bonding with biological targets. For instance, derivatives like Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (CAS 1034305-11-7) leverage this group for enhanced binding affinity [5].
Modern applications focus on constrained analogs to improve target selectivity. Recent studies synthesized tetracyclic benzo[b]thiophene-indenone hybrids (e.g., 6H-benzo[b]indeno[1,2-d]thiophen-6-ones) to mimic kinase inhibitor pharmacophores. These derivatives exhibit low nanomolar inhibition (IC₅₀ = 20–116 nM) against DYRK1A and CLK kinases, demonstrating the scaffold's adaptability to complex target interfaces [6].
Table 1: Evolution of Key Benzo[b]thiophene-Based Drug Scaffolds
Generation | Structural Features | Representative Compound | Therapeutic Application |
---|---|---|---|
First (1980s-1990s) | Unsubstituted core | Benzothiophene | Experimental anticancer agents |
Second (2000s) | C2 alkoxy groups | Raloxifene | SERM (osteoporosis/breast cancer) |
Third (2010s-present) | 5-Bromo + C2 hydroxymethyl | (5-Bromo-benzo[b]thiophen-2-yl)-methanol | Kinase inhibitor intermediate |
Hybrid (Present) | Tetracyclic constrained systems | 6H-Benzo[b]indeno[1,2-d]thiophen-6-ones | DYRK1A/CLK inhibitors (IC₅₀ ~35 nM) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7